

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

CAS number 850568-37-5

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Compound of Interest

Compound Name:	(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
Cat. No.:	B1586597

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An In-depth Technical Guide to **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** (CAS 850568-37-5) for Advanced Synthesis

Abstract

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a trifunctional synthetic building block of significant interest to researchers in drug discovery and materials science. Its unique electronic and structural features—a boronic acid for cross-coupling, an electron-withdrawing nitro group, and a versatile ethoxycarbonyl moiety—make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, a validated synthesis protocol, and an in-depth exploration of its primary application in Suzuki-Miyaura cross-coupling. Furthermore, we detail subsequent, high-value chemical transformations of the nitro and ester groups, offering field-proven insights into experimental design and execution. The content herein is structured to provide both foundational knowledge and actionable protocols for scientists leveraging this reagent in their research endeavors.

Strategic Importance in Modern Organic Synthesis

The precise construction of C-C bonds is fundamental to the synthesis of novel therapeutic agents and functional materials. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized this field.^[1] Within the vast arsenal

of available boronic acids, **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid** (CAS 850568-37-5) emerges as a strategically important intermediate.

Its value lies in its pre-functionalized aromatic core. The substituents are not merely passive spectators; they serve distinct and powerful roles:

- The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.
- The Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring. Critically, it serves as a synthetic handle for reduction to a primary amine, a key functional group in many biologically active molecules.[\[2\]](#)
- The Ethoxycarbonyl Group: An ester functionality that can be hydrolyzed to a carboxylic acid, providing another orthogonal site for modification, such as amide bond formation.

This trifunctional arrangement allows for a modular and convergent synthetic strategy, where a core biaryl structure is first assembled, followed by divergent functionalization to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Physicochemical and Structural Data

A comprehensive understanding of a reagent's properties is essential for its effective use and storage.

Property	Value	Reference
CAS Number	850568-37-5	[3]
Molecular Formula	C ₉ H ₁₀ BNO ₆	N/A
Molecular Weight	238.99 g/mol	N/A
Appearance	Solid, typically off-white to yellow powder	[4]
Melting Point	158-163 °C	[4]
Synonyms	3-Borono-5-nitrobenzoic acid ethyl ester, 3- (Ethoxycarbonyl)-5- nitrobenzeneboronic acid	[4]

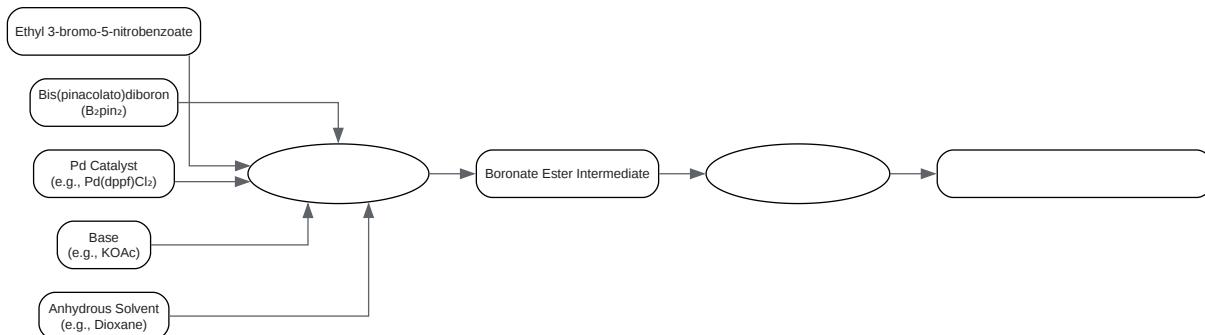
Structural Representation:

Caption: Structure of **(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid**.

Synthesis and Purification: A Validated Protocol

The most reliable and common route to this reagent is the Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and a diboron reagent.[5] This method is highly functional group tolerant, making it ideal for this substituted system.

Synthetic Workflow:



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Caption: Workflow for the synthesis of the title compound via Miyaura borylation.

Step-by-Step Experimental Methodology

- Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, combine ethyl 3-bromo-5-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).
- Catalyst and Solvent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).
 - Expert Insight: The dppf ligand is robust and effective for many borylations. The use of an anhydrous solvent and inert atmosphere is critical to prevent premature hydrolysis of the diboron reagent and deactivation of the catalyst.
- Reaction Execution: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 8-16 hours).

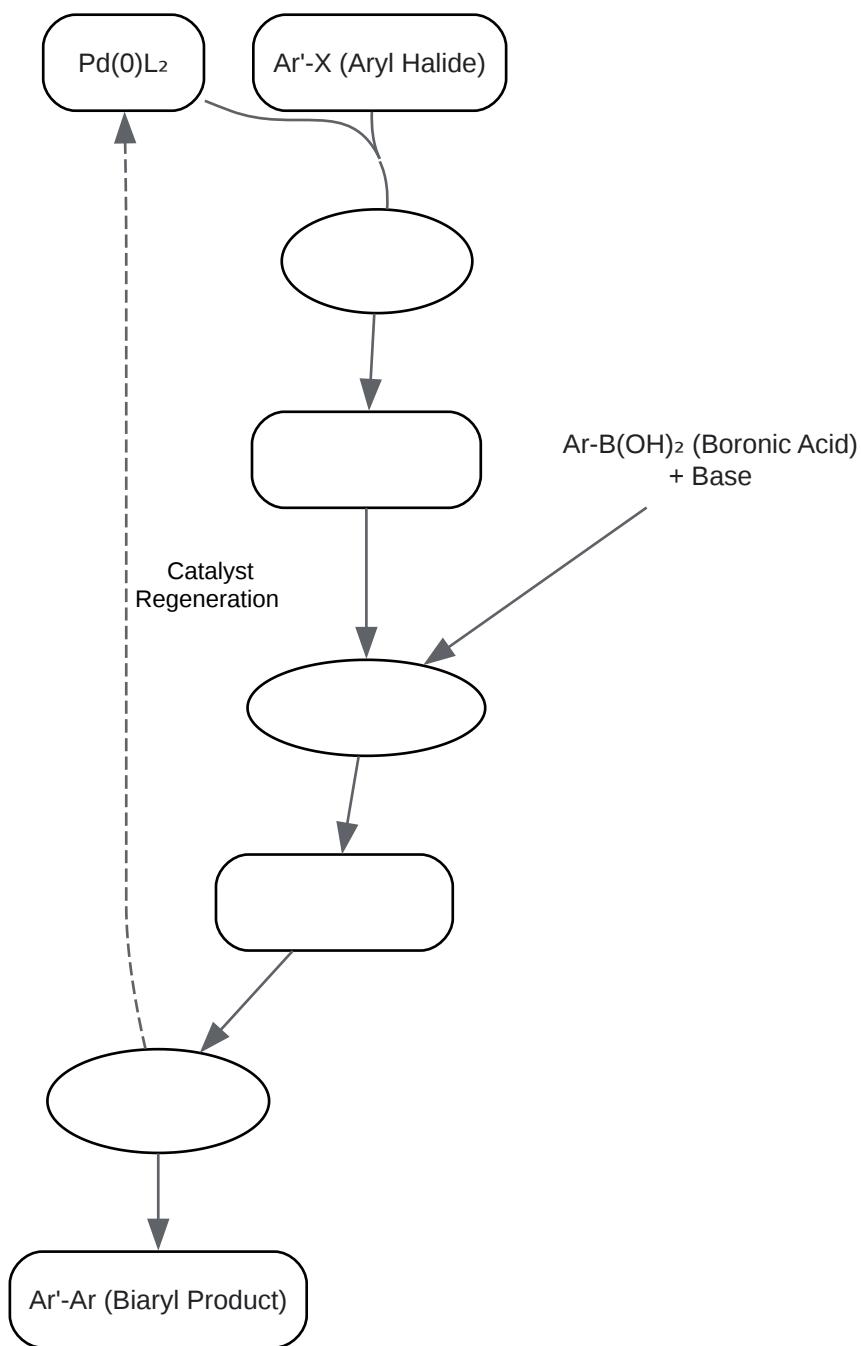
- **Workup and Hydrolysis:** Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. The resulting crude boronate ester is then subjected to hydrolysis. This can be achieved by stirring the crude material with an aqueous acid (e.g., 2M HCl) or by purification on silica gel, as the acidic nature of silica can facilitate the conversion.[6]
- **Purification:** Purify the crude boronic acid by flash column chromatography or recrystallization to yield the final product.

Self-Validation: The protocol's integrity is confirmed by monitoring the reaction progress. The identity and purity of the final product should be rigorously confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[7]

Catalytic Cycle:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Biaryl Synthesis

- Reagent Charging: To a reaction vessel, add the aryl halide (Ar-X , 1.0 eq.), **(3-ethoxycarbonyl-5-nitrophenyl)boronic acid** (1.2-1.5 eq.), and a suitable base (e.g.,

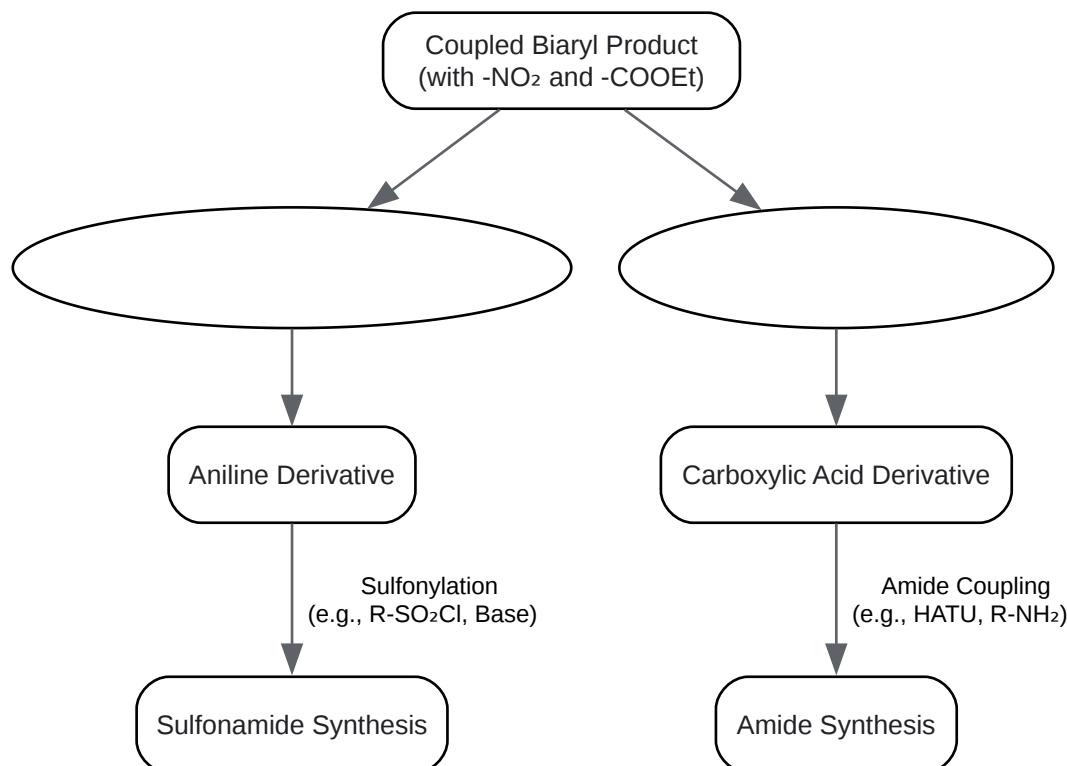
K_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq.).

- Catalyst System: Add the palladium source (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, PPh_3 , 2-10 mol%).
 - Expert Insight: Electron-deficient boronic acids can be challenging coupling partners.^[8] Using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) often accelerates the rate-limiting reductive elimination step, improving reaction efficiency.
- Solvent and Execution: Add a degassed solvent system (e.g., dioxane/water or toluene/water). Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
- Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.

High-Value Downstream Transformations

The coupled biaryl product is a versatile intermediate, primed for further diversification.

Synthetic Diversification Pathways:



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